Intramolecular Cyclization Efficiency: 2,5-Diphenyl-4-carboxylic Acid vs. 2,4-Regioisomer
The 2,5-diphenylthiazole-4-carboxylic acid scaffold (CAS 425392-56-9) undergoes thermolytic intramolecular cyclization via its azide derivative to form 2-phenyl-4H-thiazolo[4,5-c]isoquinolin-5-one. This transformation exploits the specific proximity of the 4-carboxylic acid-derived azide to the 5-phenyl ring, a spatial arrangement unique to the 2,5-diphenyl regioisomer [1]. The 2,4-diphenylthiazole-5-carboxylic acid regioisomer (CAS 502935-47-9) cannot undergo this cyclization due to the different positional relationship between the carboxylic acid and phenyl substituents . The reaction proceeds through an intermediate 2,5-diphenylthiazol-4-yl isocyanate and yields the fused heterocyclic product with full regioselectivity [1].
| Evidence Dimension | Intramolecular cyclization product formation |
|---|---|
| Target Compound Data | Undergoes thermolytic cyclization to form 2-phenyl-4H-thiazolo[4,5-c]isoquinolin-5-one via azide intermediate [1] |
| Comparator Or Baseline | 2,4-diphenylthiazole-5-carboxylic acid (CAS 502935-47-9): No cyclization to analogous fused heterocycle reported |
| Quantified Difference | Qualitative (cyclization occurs vs. does not occur) |
| Conditions | Thermolysis of 4-azidocarbonyl derivative [1] |
Why This Matters
This regiospecific cyclization provides access to fused thiazolo[4,5-c]isoquinoline scaffolds not accessible from 2,4-regioisomeric starting materials, expanding synthetic scope for heterocyclic library construction.
- [1] Mamedov, V.A., Nurkhametova, I.Z., Gubaidullin, A.T., Litvinov, I.A., Levin, Y.A. (2005). Fused polycyclic nitrogen-containing heterocycles 14. Intramolecular cyclization of 4-azidocarbonyl-2,5-diphenylthiazole. New route to isoquinoline derivatives. Russian Chemical Bulletin, 54(2), 445-448. View Source
